4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid
Description
Structure
3D Structure
Properties
CAS No. |
84030-35-3 |
|---|---|
Molecular Formula |
C21H14N2O9S2 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H14N2O9S2/c24-20-16(21(25)26)8-11-4-1-2-5-13(11)19(20)23-22-12-9-15-14(18(10-12)34(30,31)32)6-3-7-17(15)33(27,28)29/h1-10,24H,(H,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
KUNMPIQTHNYNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4,8-disulpho-2-naphthylamine in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Applications Overview
-
Textile Industry
- Dyeing Agent : The compound is primarily used as a dye for textiles due to its vibrant color and stability. It is particularly effective on cotton and wool fabrics.
- Fastness Properties : It exhibits excellent light and wash fastness, making it suitable for high-quality textile applications.
-
Food Industry
- Coloring Agent : Used as a food coloring agent, it complies with various food safety regulations. Its application includes coloring beverages, confectionery, and dairy products.
- Regulatory Approval : The dye has been evaluated for safety and is permitted in several jurisdictions for use in food products.
-
Pharmaceuticals
- Indicator in Analytical Chemistry : The compound serves as a chemical indicator in various analytical procedures due to its colorimetric properties.
- Drug Formulation : It can be utilized in the formulation of certain pharmaceuticals where color differentiation is necessary for dosage forms.
Case Study 1: Textile Application
A study conducted by Smith et al. (2020) demonstrated the effectiveness of 4-((4,8-disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid in dyeing cotton fabrics. The results indicated that fabrics dyed with this compound retained their color through multiple wash cycles, showcasing its durability and fastness properties.
| Property | Result |
|---|---|
| Wash Fastness | Grade 4-5 |
| Light Fastness | Grade 5 |
| Color Yield | High |
Case Study 2: Food Safety Assessment
In a regulatory review (Johnson et al., 2021), the safety of using this azo dye as a food coloring agent was assessed. The study concluded that the dye is non-toxic at permissible levels and does not pose any health risks when consumed within established limits.
| Parameter | Value |
|---|---|
| Acceptable Daily Intake | 0.5 mg/kg body weight |
| Toxicological Studies | Non-mutagenic |
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins: The compound can form covalent bonds with amino acid residues in proteins, altering their function.
Interference with cellular processes: By binding to cellular components, it can disrupt normal cellular activities, making it useful in research and diagnostic applications.
Comparison with Similar Compounds
Sulfonic Acid Position and Quantity
The 4,8-disulpho substitution in the target compound distinguishes it from mono-sulfonated analogs (e.g., 1-naphthylamine-4-sulfonic acid or 2-naphthylamine-1-sulfonic acid ). The dual sulfonate groups enhance water solubility and ionic interactions, making the compound suitable for aqueous dyeing processes. In contrast, mono-sulfonated derivatives exhibit lower solubility and are often used in niche applications requiring moderate hydrophilicity.
Azo Linkage and Auxiliary Functional Groups
Compared to 3-Hydroxy-4-[[2-(methoxycarbonyl)phenyl]azo]-2-naphthoic acid (CAS: 41425-46-1), which features a methoxycarbonylphenyl substituent , the target compound’s disulpho groups replace the ester functionality. This substitution shifts solubility from organic solvents (methoxycarbonyl) to aqueous media (sulfonate). Additionally, the hydroxy and carboxylic acid groups in both compounds enable metal chelation, but the sulfonate groups in the target compound may enhance binding to cationic substrates like proteins or metal ions.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents | Solubility | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Not Provided | C₂₁H₁₄N₂O₈S₂ | 4,8-Disulpho, 3-hydroxy, azo | High (aqueous) | Textile dyes, metal sensors |
| 3-Hydroxy-4-[[2-(methoxycarbonyl)phenyl]azo]-2-naphthoic acid | 41425-46-1 | C₁₉H₁₄N₂O₅ | Methoxycarbonylphenyl, azo, 3-hydroxy | Moderate (organic) | Specialty inks, research |
| 1-Naphthylamine-4-sulfonic acid | 84-86-8 | C₁₀H₉NO₃S | 1-Naphthylamine, 4-sulpho | Moderate (aqueous) | Intermediate for azo dyes |
Solubility and Stability
The dual sulfonate groups in the target compound significantly improve aqueous solubility (>100 mg/mL in water) compared to the methoxycarbonyl analog (solubility ~10 mg/mL in DMSO) . However, the ester group in the latter enhances stability in non-polar matrices, making it preferable for solvent-based formulations.
Chromogenic and Chelation Behavior
Both the target compound and 41425-46-1 exhibit strong absorbance in the 400–600 nm range due to conjugated azo systems. However, the sulfonate groups in the target compound redshift the λₘₐₓ by ~20 nm compared to the methoxycarbonyl derivative . The hydroxy and carboxylic acid groups enable chelation of transition metals (e.g., Fe³⁺, Cu²⁺), but the sulfonate groups in the target compound may reduce binding constants due to electrostatic repulsion with anionic metal complexes.
Biological Activity
4-((4,8-Disulpho-2-naphthyl)azo)-3-hydroxy-2-naphthoic acid is a synthetic organic compound belonging to the class of azo dyes. Its structure features multiple functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including mutagenicity, reproductive toxicity, and environmental impact.
- Molecular Formula : C21H14N2O9S2
- Molecular Weight : 486.47 g/mol
- CAS Number : 84030-35-3
Mutagenicity
Studies have shown that this compound exhibits mutagenic properties under certain conditions. Specifically, it has been tested using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. Results indicated that the compound could cause chromosomal damage in vitro, although it was not found to be mutagenic in vivo under the conditions tested .
Acute Toxicity
Acute toxicity studies in rats revealed an LD50 ranging between 823 to 1040 mg/kg body weight. Observed clinical signs included reduced activity and gastrointestinal irritation. Histopathological examinations showed liver damage in some cases, indicating potential hepatotoxicity .
Reproductive Toxicity
In reproductive toxicity studies, the compound was administered to pregnant rats. No significant adverse effects on reproductive capabilities were noted at lower doses; however, at higher doses (200 mg/kg bw/day), growth retardation and malformations were observed in offspring. The No Observed Effect Level (NOEL) for reproductive toxicity was determined to be 200 mg/kg bw/day .
Environmental Impact
The environmental assessment of this compound indicates potential risks to aquatic life. It has been shown to affect daphnia and fish species during toxicity tests, raising concerns about its persistence and bioaccumulation in aquatic ecosystems .
Case Study 1: Mutagenicity Assessment
A detailed study assessed the mutagenic potential of this compound using various bacterial strains. The results demonstrated that while the compound did not exhibit mutagenicity in all tests, it caused chromosomal aberrations under specific conditions, suggesting a need for further investigation into its mutagenic mechanisms .
Case Study 2: Reproductive Toxicity Analysis
In a one-generation reproductive toxicity study conducted according to OECD guidelines, researchers evaluated the effects of the compound on rat populations. The findings indicated that while there were no significant reproductive impairments at lower doses, higher doses resulted in notable adverse effects on offspring development. This highlights the importance of dose management when assessing chemical safety for reproductive health .
Data Summary Table
| Parameter | Findings |
|---|---|
| Molecular Formula | C21H14N2O9S2 |
| Acute Toxicity (LD50) | 823 - 1040 mg/kg |
| NOEL for Reproductive Toxicity | 200 mg/kg bw/day |
| Mutagenicity | Chromosomal damage in vitro |
| Environmental Risk | Effects on aquatic organisms |
Q & A
Q. Basic
- HPLC-UV/Vis (λ = 480 nm for azo chromophore) with a C18 column (acetonitrile/0.1% TFA mobile phase).
- 1H/13C NMR in DMSO-d6: Azo protons appear as singlets (δ 8.2–8.5 ppm), while sulpho groups deshield adjacent aromatic protons (δ 7.8–8.1 ppm).
- Elemental analysis for S content confirms sulfonation efficiency (theoretical S: 9.2% for two -SO₃H groups) .
Why does the compound exhibit dual functionality as a pH sensor and chelating agent?
Advanced
The pH-dependent tautomerism of the azo and hydroxy groups enables colorimetric pH sensing (red at pH < 3, blue at pH > 6). Simultaneously, the sulpho and carboxylate groups act as multidentate ligands , binding transition metals (e.g., Cu²⁺, log K = 8.2) in aqueous systems. XAS studies confirm octahedral coordination geometry in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
